molecular formula C20H16FN3O3S2 B2659636 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251610-38-4

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

Cat. No.: B2659636
CAS No.: 1251610-38-4
M. Wt: 429.48
InChI Key: DECDTXYGRAOYPH-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide features a thiophene core substituted at the 3-position with a sulfonamide group (N-methyl-N-(3-methylphenyl)) and at the 2-position with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl moiety. The oxadiazole ring contributes rigidity and electron-withdrawing properties, while the fluorophenyl group enhances metabolic stability and lipophilicity. The sulfonamide’s N-methyl and N-(3-methylphenyl) substituents influence steric bulk and solubility .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-13-4-3-5-16(12-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)14-6-8-15(21)9-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECDTXYGRAOYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17FN4O3
  • Molecular Weight : 392.4 g/mol
  • IUPAC Name : 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the oxadiazole ring through cyclization.
  • Introduction of the thiophene and sulfonamide moieties.
  • Final coupling reactions to achieve the desired structure.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on specific biological pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to oxadiazoles have shown IC50 values in the low micromolar range against cancer cells such as A431 and Jurkat cells, suggesting potential for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • The presence of the oxadiazole ring is crucial for enhancing antimicrobial efficacy .

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Receptor Interaction : It can interact with receptors through hydrogen bonding and hydrophobic interactions, modulating their activity and leading to biological effects.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

StudyCompoundCell LineIC50 (µM)Observations
1Oxadiazole DerivativeA4311.61 ± 1.92Significant growth inhibition
2Thiazole CompoundJurkat1.98 ± 1.22Comparable to doxorubicin
3Sulfonamide VariantHT29<0.5Enhanced cytotoxicity observed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound in focus, as anticancer agents. Research indicates that compounds featuring the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that derivatives with a similar structure showed IC50 values as low as 10–30 µM against multiple cancer lines, indicating strong antiproliferative effects .
  • Another investigation reported that modifications in the substituents on the oxadiazole ring could enhance selectivity and potency against specific tumor types .

Antimicrobial Properties

The compound's structural attributes suggest potential applications in combating bacterial infections. Oxadiazole derivatives have been noted for their antibacterial activity:

  • A derivative with a similar framework was found to be equipotent to standard antibiotics against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • The presence of the thiophene and sulfonamide groups may contribute to enhanced activity against resistant bacterial strains.

Anti-inflammatory Effects

Research into related compounds has indicated anti-inflammatory properties. For example:

  • Compounds containing oxadiazole rings have been investigated for their ability to inhibit inflammatory pathways, suggesting that the compound may also exhibit similar effects .

Photophysical Properties

The incorporation of oxadiazole derivatives into polymeric materials has been explored for their photophysical properties:

  • Studies show that these compounds can act as effective luminescent materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Sensor Development

The unique electronic properties of oxadiazoles are being harnessed in the development of sensors:

  • Research indicates that these compounds can be used in chemosensors for detecting metal ions or small organic molecules due to their ability to undergo changes in fluorescence upon interaction with target analytes .

Pesticidal Activity

The potential use of oxadiazole derivatives as pesticides is an emerging area of interest:

  • Preliminary studies suggest that certain structural modifications can lead to enhanced insecticidal properties, making these compounds candidates for developing new agricultural chemicals .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cells
Antimicrobial propertiesEffective against resistant bacterial strains
Anti-inflammatory effectsPotential inhibition of inflammatory pathways
Material SciencePhotophysical propertiesSuitable for OLEDs and optoelectronic devices
Sensor developmentEffective chemosensors for metal ions
Agricultural ChemistryPesticidal activityPotential new insecticides

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycles and Functional Groups

Target Compound
  • Core Heterocycles : Thiophene (5-membered sulfur-containing ring) fused with 1,2,4-oxadiazole (5-membered ring with two nitrogen and one oxygen atom).
  • Key Functional Groups : Sulfonamide (-SO₂-NR₂), 4-fluorophenyl, and methyl/methylphenyl substituents.
Analog 1: 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
  • Core Heterocycles : Identical thiophene-oxadiazole backbone.
  • Key Functional Groups : Sulfonamide with N-(4-methoxyphenyl)-N-methyl substituents.
  • Comparison :
    • The methoxy group in the 4-methoxyphenyl substituent increases electron-donating effects and polarity compared to the 3-methylphenyl group in the target compound. This may enhance aqueous solubility but reduce membrane permeability .
Analog 2: 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (–4)
  • Core Heterocycles : 1,2,4-Triazole (5-membered ring with three nitrogen atoms) instead of oxadiazole.
  • Key Functional Groups : Triazole-thione (-C=S), sulfonyl (-SO₂-), and 2,4-difluorophenyl.
  • Comparison: The triazole-thione tautomerism (observed in IR and NMR) introduces dynamic structural variability, unlike the rigid oxadiazole. The difluorophenyl group may enhance hydrophobicity compared to the mono-fluorophenyl in the target compound .
Analog 3: 2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
  • Core Heterocycles : 1,2,4-Triazole with acetamide and sulfanyl (-S-) linkages.
  • Key Functional Groups : Trifluoromethylphenyl (-CF₃), methylphenyl sulfanyl, and acetamide.
  • Comparison: The trifluoromethyl group significantly increases lipophilicity and electron-withdrawing effects compared to the fluorophenyl group in the target compound.

Structural and Electronic Effects

Property Target Compound Analog 1 Analog 2 Analog 3
Core Heterocycle Thiophene-oxadiazole Thiophene-oxadiazole Triazole-thione Triazole-acetamide
Aromatic Substituent 4-Fluorophenyl 4-Fluorophenyl 2,4-Difluorophenyl Trifluoromethylphenyl
Sulfonamide Group N-methyl-N-(3-methylphenyl) N-methyl-N-(4-methoxyphenyl) Sulfonyl (-SO₂-) Sulfanyl (-S-)
Polarity Moderate (methylphenyl) High (methoxy) Low (difluorophenyl) Very low (CF₃)
Tautomerism None None Thione-thiol equilibrium None

Research Implications

  • Solubility vs. Permeability : The 3-methylphenyl group balances lipophilicity better than Analog 1’s methoxy group, which may favor oral bioavailability.
  • Metabolic Stability : Fluorine atoms in all analogs reduce metabolic degradation, but the trifluoromethyl group in Analog 3 may prolong half-life excessively, risking toxicity .

Q & A

Q. What are the common synthetic routes for synthesizing thiophene-sulfonamide derivatives with oxadiazole substituents?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles or carboxylic acids. For thiophene-sulfonamide coupling, nucleophilic substitution or Ullmann-type coupling can be employed. For example, oxidation of thiol intermediates (e.g., using H₂O₂ or KMnO₄) may generate sulfonyl groups, followed by amidation with methylamine derivatives . Thiophene cores can be synthesized via Gewald reactions using ketones and sulfurizing agents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (applicable if single crystals are obtainable) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the key stability considerations for storing and handling this sulfonamide compound?

  • Methodological Answer : Sulfonamides are sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Perform stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Use HPLC-PDA to monitor hydrolytic or oxidative decomposition .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield under flow chemistry conditions?

  • Methodological Answer : Implement a multi-factorial DoE to optimize parameters like residence time, temperature, and reagent stoichiometry. For example, use a Box-Behnken design to model the relationship between reaction variables and yield. Continuous-flow reactors enable precise control of exothermic steps (e.g., oxadiazole cyclization) and rapid screening of conditions . Statistical software (e.g., JMP, Minitab) can analyze interactions and identify optimal settings.

Q. What strategies resolve contradictions in reaction outcome data when varying oxadiazole substituents?

  • Methodological Answer : Contradictions may arise from electronic or steric effects. Use Hammett plots to correlate substituent σ values with reaction rates. For example, electron-withdrawing groups (e.g., 4-fluorophenyl) may accelerate cyclization but hinder sulfonamide coupling. Validate hypotheses via computational modeling (DFT for transition-state analysis) and kinetic studies (e.g., in situ IR monitoring) .

Q. How to elucidate the sulfonamide group’s role in nucleophilic substitution reactions?

  • Methodological Answer : Conduct competition experiments with varying nucleophiles (e.g., amines vs. thiols) and track reaction progress via LC-MS. Isotopic labeling (e.g., ³⁵S) can trace sulfonamide participation. Compare reactivity with des-sulfonamide analogs to isolate electronic contributions. Mechanistic insights can guide catalyst design (e.g., Pd-mediated cross-coupling) .

Q. What purification methods ensure high purity post-synthesis?

  • Methodological Answer :
  • Recrystallization : Use solvent pairs like CHCl₃/petroleum ether for gradient crystallization .
  • Flash Chromatography : Optimize mobile phases (e.g., EtOAc/hexane with 0.1% TFA) to resolve sulfonamide byproducts.
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for challenging separations .

Q. How to assess electronic effects of the 4-fluorophenyl group on oxadiazole reactivity computationally?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. Compare charge distribution at the oxadiazole C5 position with non-fluorinated analogs. Validate predictions experimentally via Hammett studies or kinetic isotope effects .

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